2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-tert-butylphenoxy methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 4-tert-butylphenol with a suitable benzimidazole precursor. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with a benzimidazole derivative in the presence of a base such as sodium methacrylate in acetonitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkylating agents such as methyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole can be compared with other similar compounds such as:
2-[(4-tert-butylphenoxy)methyl]-1-hexylbenzimidazole: Similar structure but with a hexyl group instead of a hydrogen atom on the benzimidazole ring.
2-[(4-tert-butylphenoxy)methyl]-1-octyl-1H-benzimidazole: Contains an octyl group, providing different physicochemical properties.
2-tert-Butyl-4-methylphenol: A simpler compound with a tert-butyl group and a methyl group on a phenol ring.
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-8-10-14(11-9-13)21-12-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZAFAYMRZNIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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